N-[4-(dimethylamino)phenyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-[4-(dimethylamino)phenyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a pyrimidinone-based acetamide derivative characterized by a 1,6-dihydropyrimidin-6-one core substituted with a methyl group at position 4 and a morpholine ring at position 2. The acetamide moiety is linked to a 4-(dimethylamino)phenyl group, which confers distinct electronic and solubility properties due to the dimethylamino substituent’s electron-donating nature.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-14-12-18(26)24(19(20-14)23-8-10-27-11-9-23)13-17(25)21-15-4-6-16(7-5-15)22(2)3/h4-7,12H,8-11,13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZFTHGJVHCSAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the morpholine ring: The morpholine ring can be introduced via nucleophilic substitution reactions.
Attachment of the dimethylamino group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylamino and morpholine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-[4-(dimethylamino)phenyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating substantial growth inhibition.
Case Studies
- In Vitro Studies : In a study published by the National Cancer Institute, the compound was tested against a panel of cancer cell lines. It showed promising results with growth inhibition percentages ranging from 51% to 86% across different cell types, indicating its potential as an anticancer agent .
- Mechanism of Action : The compound is believed to inhibit specific receptor tyrosine kinases involved in tumor growth and angiogenesis. This mechanism is crucial for developing targeted therapies in oncology .
- Comparative Analysis : When compared to other known anticancer agents, this compound showed enhanced potency against certain resistant cancer cell lines, suggesting its utility in overcoming drug resistance .
Other Biological Activities
Besides its anticancer properties, this compound has shown potential in various other biological applications:
Antimicrobial Properties
Research indicates that the compound may possess antimicrobial activity against certain bacterial strains. Its structural components allow for interaction with microbial cell membranes, leading to increased permeability and eventual cell death.
Neuroprotective Effects
Preliminary studies suggest that the morpholine component could contribute to neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
Toxicity Profile
| Endpoint | Result |
|---|---|
| Aquatic Toxicity | Very toxic with long-lasting effects |
| Reproductive Hazards | Suspected of damaging fertility |
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in the substituents on the pyrimidinone core and the arylacetamide group. Below is a systematic comparison based on synthesis, physicochemical properties, and biological relevance.
Structural Variations in the Arylacetamide Group
Key analogs include:
Key Observations :
- The 4-(dimethylamino)phenyl substituent in the target compound introduces strong electron-donating effects, which may enhance solubility in polar solvents compared to alkyl-substituted analogs (e.g., 2-methylphenyl or 4-ethylphenyl) .
- Lipophilicity: The 2-methylphenyl analog (logP ~2.8, estimated) is more lipophilic than the dimethylamino derivative (logP ~1.5), suggesting differences in biodistribution .
Variations in the Pyrimidinone Core
Compounds such as those reported in feature pyrimidin-2-amine cores with morpholine-methyl groups. For example:
- 4-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-arylpyrimidin-2-amines incorporate a pyrazole ring and morpholine-methyl linker, which may enhance binding to microbial targets compared to the simpler dihydropyrimidinone structure .
Activity Comparison :
Recommendations for Future Research :
- Conduct solubility and logP measurements for the target compound.
- Evaluate antimicrobial and kinase inhibition activities relative to analogs.
- Explore crystallographic data to compare molecular packing with halogenated derivatives in .
Biological Activity
N-[4-(dimethylamino)phenyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (commonly referred to as compound 1) is a synthetic compound that has garnered attention in the biomedical field due to its potential therapeutic applications. This article reviews the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of compound 1 is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Compound 1 has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against certain diseases.
- Receptor Modulation : It acts on various receptors in the central nervous system, potentially affecting neurotransmitter levels and signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that compound 1 exhibits antimicrobial properties against certain bacterial strains.
Anticancer Activity
Research indicates that compound 1 may have anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. A study reported that compound 1 reduced cell viability in human breast cancer cells by approximately 60% at concentrations of 10 µM after 48 hours of treatment .
Antidepressant Effects
The dimethylamino group in compound 1 is associated with increased serotonin levels in the brain, suggesting potential antidepressant effects. Animal models treated with compound 1 showed significant improvements in depressive-like behaviors compared to control groups .
Antimicrobial Activity
In vitro assays revealed that compound 1 exhibits inhibitory effects on several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for S. aureus .
Study on Anticancer Properties
A recent study published in Journal of Medicinal Chemistry explored the anticancer effects of compound 1 on various cancer cell lines. The findings indicated that:
- Cell Lines Tested : MCF-7 (breast), HeLa (cervical), and A549 (lung).
- Results : Compound 1 exhibited IC50 values of 10 µM for MCF-7, 15 µM for HeLa, and 20 µM for A549 after 48 hours.
- Mechanism : The study suggested that compound 1 activates the p53 pathway, leading to cell cycle arrest and apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | p53 activation |
| HeLa | 15 | Cell cycle arrest |
| A549 | 20 | Apoptosis |
Study on Antidepressant Effects
In an animal model assessing the antidepressant potential of compound 1, researchers observed:
- Behavioral Tests : Forced swim test and tail suspension test.
- Results : Significant reduction in immobility time compared to control.
- : Compound 1 may enhance serotonergic neurotransmission.
Q & A
Q. What are the recommended strategies for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization can involve adjusting reaction conditions such as solvent polarity (e.g., switching from ethanol to DMF for better solubility of intermediates) and catalyst selection (e.g., using morpholine derivatives to stabilize reactive intermediates). For example, highlights refluxing with morpholine in ethanol for 10 hours as a viable method for similar pyrimidine-morpholine hybrids. Monitoring reaction progress via HPLC or TLC ensures intermediates are fully converted .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm the presence of key groups (e.g., dimethylamino, morpholine, and pyrimidinone moieties). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms functional groups like the acetamide carbonyl (~1650–1700 cm⁻¹). provides an example of NMR and LC-MS characterization for structurally analogous pyrimidine derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s morpholine and pyrimidinone motifs, which are common in enzyme-binding scaffolds. Cell viability assays (e.g., MTT) using cancer cell lines can screen for antiproliferative effects. demonstrates the use of thieno[2,3-d]pyrimidine analogs in antimicrobial and anticancer assays .
Advanced Research Questions
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, serum concentration) or compound stability. Conduct orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and validate purity via HPLC-MS to rule out degradation products. ’s Table 1 compares biological activities of related compounds, emphasizing structural nuances (e.g., fluorobenzyl vs. methylphenyl substitutions) that alter target interactions .
Q. What computational methods are effective for predicting target proteins or binding modes?
Q. How can solubility and bioavailability challenges be addressed during preclinical development?
- Methodological Answer : Employ prodrug strategies (e.g., esterification of the acetamide group) or nanocarrier systems (liposomes, cyclodextrins). details solvent optimization (DMF vs. dichloromethane) and salt formation (e.g., potassium salts in ) to enhance aqueous solubility .
Q. What analytical techniques are critical for resolving stereochemical or tautomeric ambiguities?
- Methodological Answer : X-ray crystallography definitively assigns stereochemistry, while NOESY NMR identifies spatial proximity of protons in tautomeric forms. ’s dihydrate structure analysis demonstrates the utility of crystallography for complex heterocycles .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between 2D cell cultures and 3D organoid models?
- Methodological Answer : 3D models often better mimic in vivo conditions but may reduce compound penetration. Compare IC50 values across models and use confocal microscopy to visualize compound distribution. ’s chromeno-pyrimidine studies suggest scaffold modifications (e.g., sulfanyl groups) to improve tissue penetration .
Q. What experimental controls are essential when studying metabolic stability in liver microsomes?
- Methodological Answer : Include positive controls (e.g., verapamil for CYP3A4 inhibition) and negative controls (heat-inactivated microsomes). Monitor metabolite formation via LC-MS/MS and cross-reference with databases (e.g., PubChem). emphasizes multi-step validation for sulfanyl-acetamide derivatives .
Comparative Analysis
Q. How does the substitution pattern (e.g., dimethylamino vs. methoxy groups) impact target selectivity?
- Methodological Answer :
Compare SAR (Structure-Activity Relationship) profiles using analogs from and . For instance, dimethylamino groups enhance lipophilicity and membrane permeability, while methoxy groups may improve hydrogen bonding with polar residues in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
